molecular formula C11H10F3NO4S B241546 Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Cat. No. B241546
M. Wt: 309.26 g/mol
InChI Key: NOTADAJQMSNHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes, such as cyclooxygenase-2 and tyrosine kinase, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate exhibits potent anti-inflammatory, anti-proliferative, and anti-microbial activities. It has also been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. However, the compound has been reported to have low solubility and bioavailability, which may limit its efficacy in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is its relatively simple synthesis method and high yield. It is also a versatile compound that can be easily modified to generate analogs with different biological activities. However, the compound's low solubility and bioavailability may pose challenges for in vivo studies. Additionally, the compound's potential toxicity and environmental impact should be carefully evaluated before its widespread use.

Future Directions

There are several future directions for the research on Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods and improve the compound's solubility and bioavailability. Additionally, the compound's potential applications in materials science should be explored further. Finally, the compound's toxicity and environmental impact should be carefully evaluated to ensure its safe use.
Conclusion:
In conclusion, Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a versatile chemical compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method is relatively simple, and it exhibits potent anti-inflammatory, anti-proliferative, and anti-microbial activities. However, the compound's low solubility and bioavailability may limit its efficacy in vivo. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In agrochemicals, it has been evaluated as a potential herbicide and fungicide. In materials science, it has been studied for its potential applications in organic electronics and optoelectronics.

properties

Product Name

Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Molecular Formula

C11H10F3NO4S

Molecular Weight

309.26 g/mol

IUPAC Name

ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate

InChI

InChI=1S/C11H10F3NO4S/c1-2-19-10(16)6-20-9-4-3-7(11(12,13)14)5-8(9)15(17)18/h3-5H,2,6H2,1H3

InChI Key

NOTADAJQMSNHKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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